3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves multi-step reactions. One common method is the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and functionalization .
Industrial Production Methods
Industrial production methods often employ continuous flow synthesis techniques, which enhance the efficiency and yield of the desired product. For example, the use of automated microreactor-based systems has been reported for the synthesis of imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutamine synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial metabolism, leading to its death.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit glutamine synthetase sets it apart from other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C9H10ClN3O2 |
---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5;/h2-4H,10H2,1H3,(H,13,14);1H |
InChI Key |
IGYFCIIPRPRQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2N)C(=O)O)C=C1.Cl |
Origin of Product |
United States |
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